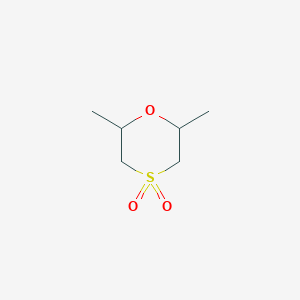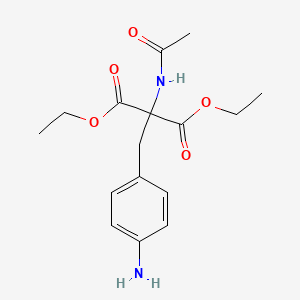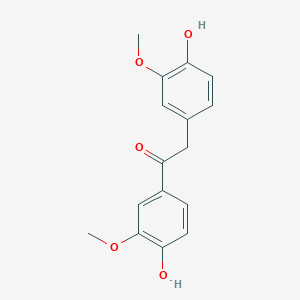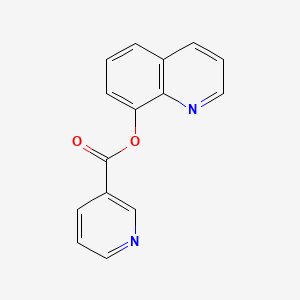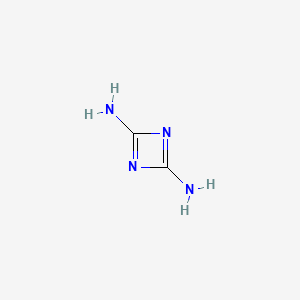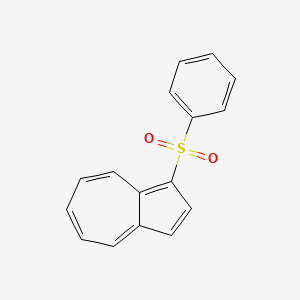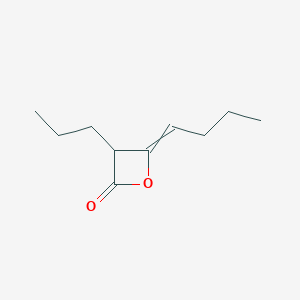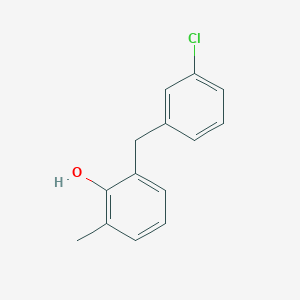
2-(3-Chlorobenzyl)-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorobenzyl)-6-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorobenzyl group attached to the phenol ring, along with a methyl group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzyl)-6-methylphenol typically involves the electrophilic aromatic substitution reaction. One common method is the Friedel-Crafts alkylation, where 3-chlorobenzyl chloride reacts with 6-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(3-Chlorobenzyl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorobenzyl group can be reduced to benzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-(3-Chlorobenzyl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Chlorobenzyl)-6-methylphenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to the disruption of microbial cell membranes, leading to cell lysis. The phenolic group can interact with proteins and enzymes, altering their function and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- 2-(3-Chlorobenzyl)-4-methylphenol
- 2-(3-Chlorobenzyl)-5-methylphenol
- 2-(4-Chlorobenzyl)-6-methylphenol
Uniqueness
2-(3-Chlorobenzyl)-6-methylphenol is unique due to the specific positioning of the chlorobenzyl and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its applications.
特性
CAS番号 |
6279-17-0 |
|---|---|
分子式 |
C14H13ClO |
分子量 |
232.70 g/mol |
IUPAC名 |
2-[(3-chlorophenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C14H13ClO/c1-10-4-2-6-12(14(10)16)8-11-5-3-7-13(15)9-11/h2-7,9,16H,8H2,1H3 |
InChIキー |
WSSPZTVQKVJBJU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CC2=CC(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


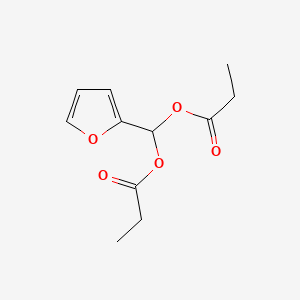


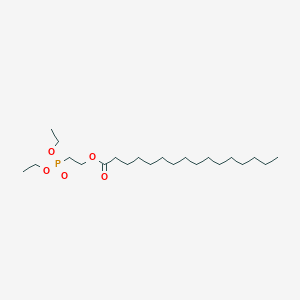
![Phenyl{[2,3,4-tri-o-acetyl-6-o-(2,3,4,6-tetra-o-acetylhexopyranosyl)hexopyranosyl]oxy}acetonitrile](/img/structure/B14730705.png)
